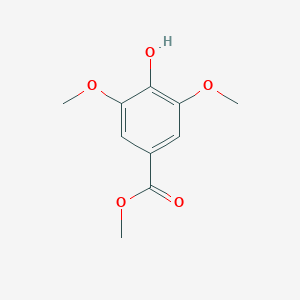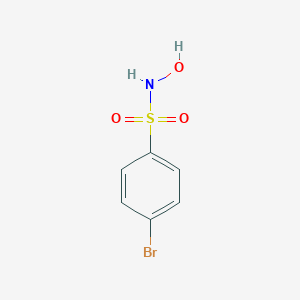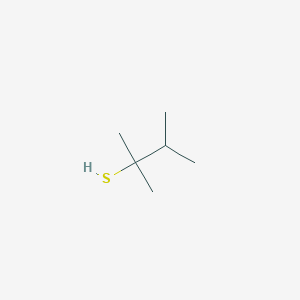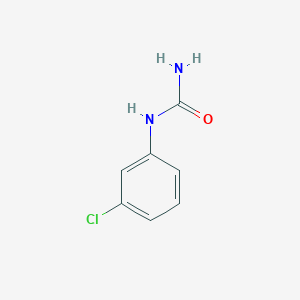
シリンガ酸メチル
概要
説明
“Methyl 4-hydroxy-3,5-dimethoxybenzoate”, also known as “Methyl syringate”, is a chemical compound with the molecular formula C10H12O5 . It is used as a phenolic mediator for bacterial and fungal laccases . It is also a TRPA1 agonist .
Molecular Structure Analysis
The molecular structure of “Methyl 4-hydroxy-3,5-dimethoxybenzoate” can be represented by the InChI code1S/C10H12O5/c1-13-7-4-6 (10 (12)15-3)5-8 (14-2)9 (7)11/h4-5,11H,1-3H3 . The SMILES representation is COC(=O)C1=CC(OC)=C(O)C(OC)=C1 . Chemical Reactions Analysis
“Methyl 4-hydroxy-3,5-dimethoxybenzoate” is involved in the scheme of laccase-catalysed iodide oxidation. This includes the interaction of the compound with oxidized laccase, resulting in the production of MS (ox). The reaction of MS (ox) with iodide produces triiodide .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-3,5-dimethoxybenzoate” is a cream or pale grey powder . It has a melting point range of 102.0-108.0°C . It is soluble in alcohol and ether, and slightly soluble in water .科学的研究の応用
抗糖尿病研究
シリンガ酸メチル: は、2型糖尿病の治療または予防のための潜在的な治療候補として特定されています。 それは、インスリン抵抗性に関係するタンパク質チロシンホスファターゼPTPN2とPTPN6のデュアルターゲティングインヒビターとして作用します . in vitro研究では、シリンガ酸メチルは成熟した3T3-L1脂肪細胞におけるグルコース取り込みを増加させ、アデノシン一リン酸活性化タンパク質キナーゼ(AMPK)のリン酸化を促進することが示されており、抗糖尿病剤としての有望性を示唆しています .
抗酸化特性
この化合物は、特に特定のスーパーオキシドアニオンラジカルスカベンジャーとしての抗酸化特性で知られています。 この活性は、酸化ストレス関連疾患および生物学的標本の保存の文脈において重要です .
抗菌活性
シリンガ酸メチルは、抗菌活性について研究されてきました。 それは、特定の植物種や蜂蜜に見られるフェノール化合物の一つであり、その抗菌特性に寄与しています .
化学生態学
化学生態学の分野では、シリンガ酸メチルは、ヨーロッパで植栽された針葉樹の苗木害虫であるマツゾウムシHylobius abietisに対する忌避剤として評価されてきました。 マツゾウムシの糞便中に存在することは、摂食行動を阻止する役割を示唆しています .
有機合成
化学試薬として、シリンガ酸メチルは、エステル化、酸化、およびエステル付加反応を含む有機合成反応で使用されます。 通常の条件下での安定性により、さまざまな合成経路で貴重な試薬となっています .
分析化学
シリンガ酸メチルは、キロメトリック技術を用いてラムの起源を区別するなど、複雑な混合物中の化学記述子の同定のために分析化学で使用されます。 その存在量と濃度は、食品および飲料サンプルの分析におけるマーカーとして役立ちます .
Safety and Hazards
作用機序
Target of Action
Methyl syringate’s primary targets are the Transient Receptor Potential Channel Ankryn 1 (TRPA1) and Protein Tyrosine Phosphatases (PTPs), particularly PTPN2 and PTPN6 . TRPA1 is a member of the TRP superfamily of structurally related, nonselective cation channels often coexpressed in sensory neurons . PTPN2 and PTPN6 are involved in insulin resistance .
Mode of Action
Methyl syringate selectively activates hTRPA1 . It acts as a dual-targeting inhibitor of PTPN2 and PTPN6 . It inhibits the catalytic activity of PTPN2 and PTPN6 in vitro .
Biochemical Pathways
Methyl syringate affects the biochemical pathways related to TRPA1 and PTPN2/PTPN6. Activation of TRPA1 can lead to various physiological responses, including pain sensation and inflammation . Inhibition of PTPN2 and PTPN6 can increase glucose uptake, which is beneficial for managing type 2 diabetes .
Pharmacokinetics
It’s known that methyl syringate can regulate food intake and gastric emptying through a trpa1-mediated pathway .
Result of Action
Methyl syringate’s action results in the activation of TRPA1 and the inhibition of PTPN2 and PTPN6 . This leads to increased glucose uptake in mature 3T3-L1 adipocytes . It can also regulate food intake and gastric emptying .
Action Environment
It’s known that methyl syringate is found in kalopanax pictus nakai (araliaceae), suggesting that it may be influenced by the plant’s growth conditions .
特性
IUPAC Name |
methyl 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXJAEGJWHJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237016 | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884-35-5 | |
| Record name | Methyl syringate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl syringate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL SYRINGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A196MP8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)




